Yuehchukene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

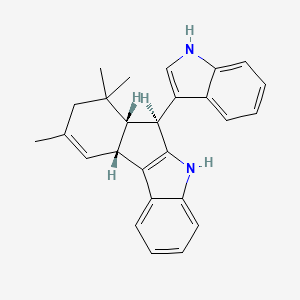

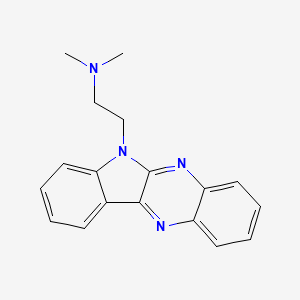

Yuehchukene is a dimeric indole alkaloid that shows anti-fertility and estrogenic activities . It is isolated from the roots of plants belonging to the genus Murraya . Its natural abundance is in the range of 10-52 ppm . This compound consists of a tetracyclic unit with a C6 indole substituent .

Synthesis Analysis

A concise synthesis of this compound has been achieved using organocatalytic Friedel–Crafts alkylation of indole to a sterically encumbered α-alkyl enal as the key step . A racemization process was observed during the subsequent cyclization steps of the conjugate adduct to this compound .Molecular Structure Analysis

This compound consists of a tetracyclic unit with a C6 indole substituent . Since its discovery, no other natural product of similar structure has been found . Particularly, this compound differs from other natural bis-indole alkaloids because it does not seem to be derived from tryptophan .Chemical Reactions Analysis

The key step in the synthesis of this compound involves the organocatalytic Friedel–Crafts alkylation of indole to a sterically encumbered α-alkyl enal . This is followed by a racemization process during the subsequent cyclization steps of the conjugate adduct to this compound .Physical And Chemical Properties Analysis

This compound has a chemical formula of C26H26N2 and a molar mass of 366.508 g·mol −1 . The steric environments of the two nitrogen atoms in this compound are very different . One nitrogen is part of a rigid ring system and is shielded by the C6 indole. The other is part of the freely rotating indole making it readily assessable and therefore more reactive .Aplicaciones Científicas De Investigación

Rapid Antidepressant Effects

Yueju, a traditional herbal medicine containing Yuehchukene, has been used for over 800 years to treat depression-related syndromes and digestive dysfunctions. It is recognized for its rapid antidepressant effects, a significant feature given the delayed onset of conventional antidepressants. Recent clinical and preclinical studies support the fast-action properties of Yueju. The herb's antidepressant mechanisms involve up-regulation in the neural circuit responsible for antidepressant activity and present unique molecular signaling pathways that distinguish its effects from other treatments (Ren & Chen, 2017).

Application in Suzuki Cross-Coupling Reaction

This compound is also integral in the field of chemistry, especially in the Suzuki cross-coupling reaction, which is pivotal for forming carbon-carbon bonds. This reaction is instrumental in synthesizing various complex carbon molecules and compounds of biological origin, including this compound (Gujral, Khatri, Riyal, & Gahlot, 2012).

Influence on Study Designs and Research Approaches

While not directly related to this compound's chemical properties, it's notable that research methodologies like the Box-Behnken Design (BBD) are crucial in various domains, including those that may investigate this compound's applications. BBD, for instance, is a multivariate experimental design used to optimize processes and is employed in diverse fields like poultry nutrition research (De Leon, Kidd, & Corzo, 2010).

Mecanismo De Acción

Direcciones Futuras

The development of a versatile synthesis of Yuehchukene capable of producing a variety of analogous structures is a central objective in current research . This is aimed at fully exploiting the pharmacological properties of this novel molecular system and/or making a more stable product without losing its biological properties . Various compounds from these studies are now under investigation .

Propiedades

| 96624-37-2 | |

Fórmula molecular |

C26H26N2 |

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

(6S,6aS,10aR)-6-(1H-indol-3-yl)-7,7,9-trimethyl-6,6a,8,10a-tetrahydro-5H-indeno[2,1-b]indole |

InChI |

InChI=1S/C26H26N2/c1-15-12-18-22-17-9-5-7-11-21(17)28-25(22)23(24(18)26(2,3)13-15)19-14-27-20-10-6-4-8-16(19)20/h4-12,14,18,23-24,27-28H,13H2,1-3H3/t18-,23+,24-/m0/s1 |

Clave InChI |

CZJCZWZKBWLSQX-GLYQVZKVSA-N |

SMILES isomérico |

CC1=C[C@@H]2[C@@H]([C@H](C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

SMILES |

CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

SMILES canónico |

CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

Sinónimos |

11 beta-(3'-indolyl)-7,9 alpha,9 beta-trimethyl-5,8,9,10-tetrahydroindano(2,3-b)indole yuehchukene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)

![3-methyl-N-[3-(2-pyridyl)-1-isoquinolyl]benzamidine](/img/structure/B1200642.png)

![4-[4-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B1200644.png)